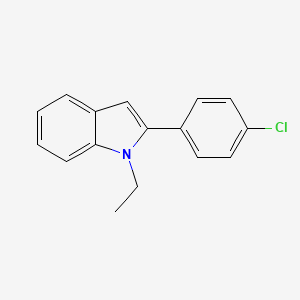

2-(4-chlorophenyl)-1-ethyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

131197-07-4 |

|---|---|

Molecular Formula |

C16H14ClN |

Molecular Weight |

255.74 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-1-ethylindole |

InChI |

InChI=1S/C16H14ClN/c1-2-18-15-6-4-3-5-13(15)11-16(18)12-7-9-14(17)10-8-12/h3-11H,2H2,1H3 |

InChI Key |

RDGJHACBRDMTRY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Pharmacological Investigations of 2 4 Chlorophenyl 1 Ethyl 1h Indole and Structurally Analogous Indole Derivatives

In Vitro Biological Activity Studies

Indole (B1671886) derivatives, including 2-(4-chlorophenyl)-1-ethyl-1H-indole and its structural analogs, have been the subject of extensive research to determine their potential as anti-cancer agents. In vitro studies have revealed that these compounds can exert significant cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

The anti-proliferative activity of indole derivatives is attributed to their ability to interfere with critical cellular processes required for cancer cell growth and division. One of the key mechanisms is the inhibition of specific enzymes that are overactive in cancer cells. For instance, certain indolyl-triazole hybrids have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase-1 (PARP-1). acs.org EGFR is a tyrosine kinase that plays a crucial role in cell growth and proliferation, and its inhibition can halt cancer progression. nih.gov PARP-1 is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage, ultimately causing cell death in cancer cells that often have deficiencies in other DNA repair pathways. acs.org

Another identified mechanism is the disruption of the cellular cytoskeleton. The 2-(4-chlorophenyl)-13α-estrone sulfamate (B1201201) derivative, an analog, was found to inhibit tubulin polymerization. mdpi.com Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. By interfering with this process, the compound can arrest the cell cycle and prevent cell proliferation. mdpi.com

Furthermore, studies on 2-(thiophen-2-yl)-1H-indole derivatives have shown that these compounds can cause cell cycle arrest at the S and G2/M phases. nih.gov This indicates that the compounds interfere with DNA synthesis (S phase) or the final preparations for cell division (G2/M phase), thereby preventing cancer cells from completing their reproductive cycle. nih.govnih.gov

Beyond inhibiting proliferation, indole derivatives have been shown to actively induce programmed cell death, or apoptosis, in cancer cells. Apoptosis is a critical process for eliminating abnormal cells and is often dysregulated in cancer. nih.govnih.gov This process can be initiated through two primary signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.govnih.gov

The extrinsic pathway is activated by the binding of extracellular death ligands to transmembrane receptors, initiating a cascade that leads to the activation of effector caspases. nih.gov The intrinsic pathway is triggered by intracellular stress, such as DNA damage, and centers around the mitochondria. nih.gov This leads to the release of cytochrome c from the mitochondria, which then combines with other proteins like Apaf-1 and procaspase-9 to form a complex called the apoptosome. nih.govmdpi.com The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell. mdpi.commdpi.com

Research on the 2-(4-chlorophenyl)-13α-estrone sulfamate derivative confirmed its ability to induce apoptosis, as demonstrated by a colorimetric caspase-3 assay. mdpi.com The activation of caspase-3 is a key event in the final execution phase of apoptosis, underscoring the compound's pro-apoptotic capabilities. mdpi.com

The anti-cancer effects of various indole derivatives have been evaluated against a wide range of human cancer cell lines. The cytotoxic activity is often dose-dependent and can show selectivity towards certain types of cancer. researchgate.net For example, N-(4-chlorophenyl)-1H-indole-2-carboxamide was found to inhibit the proliferation of the Saos-2 osteosarcoma cell line in both a dose- and time-dependent manner. researchgate.netactaoncologicaturcica.com

A pyrazolinyl-indole derivative, HD05, which incorporates a 4-chlorophenyl group, demonstrated remarkable and broad-spectrum cytotoxic activity against nine different panels of cancer cell lines, including leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancers. nih.gov Similarly, other analogs have shown selective cytotoxicity against specific cell lines. A 4-fluorophenyl derivative of an indolyl-1,2,4-triazole was selectively potent against the PC3 prostate cancer cell line, while other analogs in the same series were more effective against PaCa2 pancreatic cancer and MCF7 breast cancer cell lines. researchgate.net The 2-(4-chlorophenyl)-13α-estrone sulfamate derivative was particularly active against HPV-positive cervical cancer cell lines, SiHa and HeLa. mdpi.com

The table below summarizes the inhibitory concentrations (IC₅₀) of various indole derivatives against different cancer cell lines, illustrating the breadth of their anti-cancer potential.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) |

| 3-(4'-Fluorophenyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole (7c) | PC3 (Prostate) | 4 µM researchgate.net |

| 3-(3',4',5'-Trimethoxyphenyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole (7i) | PaCa2 (Pancreatic) | 0.8 µM researchgate.net |

| 3-(4'-Piperidinyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole (7n) | MCF7 (Breast) | 1.6 µM researchgate.net |

| Indolyl-triazole hybrid (13b) | MCF-7 (Breast) | 0.08 µM acs.org |

| Indolyl-triazole hybrid (13b) | HepG-2 (Liver) | 0.11 µM acs.org |

| (Methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4g) | HCT-116 (Colon) | 7.1 µM nih.govnih.gov |

| (Methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4a) | HCT-116 (Colon) | 10.5 µM nih.govnih.gov |

| (Methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4c) | HCT-116 (Colon) | 11.9 µM nih.govnih.gov |

| 2-(4-chlorophenyl)-13α-estrone sulfamate (13AES3) | SiHa (Cervical) | Low micromolar range mdpi.com |

| N-(4-chlorophenyl)-1H-indole-2-carboxamide | Saos-2 (Osteosarcoma) | Dose-dependent inhibition researchgate.net |

In addition to their anti-cancer properties, indole-based compounds have been investigated for their potential to mitigate inflammatory responses. Inflammation is a complex biological process involving various immune cells and signaling molecules. mdpi.com Macrophages, a type of immune cell, play a central role by producing pro-inflammatory mediators. mdpi.comchemrxiv.org

Studies have shown that certain indole derivatives can effectively suppress the production of key pro-inflammatory cytokines. For instance, indole derivatives of ursolic acid significantly reduced the lipopolysaccharide (LPS)-induced upregulation of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in macrophage cell lines. chemrxiv.org Similarly, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives demonstrated effective inhibition of the release of these same cytokines, as well as nitric oxide (NO), another important inflammatory mediator. chemrxiv.orgnih.gov

A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins (B1171923), which are potent mediators of inflammation, pain, and fever. nih.govnih.gov COX-2 is typically induced at sites of inflammation. mdpi.com

Research has demonstrated that indole derivatives can modulate the expression of these critical enzymes. In studies using LPS-stimulated macrophages, indole derivatives of ursolic acid were shown to reduce the protein expression of inducible nitric oxide synthase (iNOS) and COX-2, indicating a direct role in dampening the inflammatory cascade at an enzymatic level. chemrxiv.org This inhibition of the COX-2 pathway represents a significant mechanism for the anti-inflammatory activity observed in this class of compounds. chemrxiv.org

| Compound/Derivative Class | Inflammatory Mediator | Effect | Cell Line |

| Indole derivatives of Ursolic Acid | TNF-α, IL-6, IL-1β, PGE₂ | Significant reduction | RAW 264.7 Macrophages chemrxiv.org |

| Indole derivatives of Ursolic Acid | iNOS, COX-2 | Reduced protein expression | RAW 264.7 Macrophages chemrxiv.org |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | NO, IL-6, TNF-α | Effective inhibition of release | Not specified nih.gov |

Anti-Inflammatory Activity Assessment

NF-κB Signaling Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions. nih.govresearchgate.net Consequently, molecules that can modulate this pathway are of significant therapeutic interest. Indole derivatives, particularly 2-arylindoles, have been identified as potent inhibitors of NF-κB signaling.

Initial screenings of compound libraries revealed that 2-phenylindole (B188600) can inhibit both nitric oxide production and NF-κB activation. nih.gov This discovery prompted further investigation into its derivatives to enhance potency. Systematic optimization, including N-alkylation and other substitutions, has been explored to develop novel inhibitors. nih.gov For instance, studies on the selenium-containing indole analog, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), demonstrated its ability to reduce neuroinflammation in tumor-bearing mice by altering the expression of NF-κB. nih.gov This treatment abrogated tumor-induced depression-like behavior and cognitive impairment by mitigating both neuroinflammation and oxidative stress in the prefrontal cortex and hippocampus. nih.gov The mechanism of NF-κB inhibition often involves preventing the degradation of its inhibitory protein, IκBα, which in turn blocks the translocation of NF-κB into the nucleus where it would otherwise activate the transcription of pro-inflammatory genes. researchgate.netfrontiersin.org One study on N-aryl piperamides showed that nitric oxide (NO) donor compounds could inhibit NF-κB translocation, suggesting a potential mechanism for related heterocyclic compounds. researchgate.net

Cytokine Expression Regulation

The modulation of the NF-κB pathway is intrinsically linked to the regulation of cytokine expression, as NF-κB controls the transcription of numerous pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govfrontiersin.org Therefore, indole derivatives that inhibit NF-κB are also expected to suppress the production of these inflammatory mediators.

Research has confirmed this correlation. The compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), an analog with structural similarities to this compound, was shown to reduce the altered expression of IL-1β, TNF-α, and IL-10 in the brains of tumor-bearing mice. nih.gov This effect on cytokine levels was directly associated with the compound's ability to attenuate behavioral deficits, highlighting the therapeutic potential of controlling cytokine expression in disease states. nih.gov The signaling cascade initiated by stimuli like lipopolysaccharide (LPS) leads to the activation of NF-κB and subsequent production of these cytokines; inhibitors can intervene at various points in this pathway to reduce the inflammatory response. nih.govfrontiersin.org Furthermore, nitric oxide (NO) has been shown to selectively down-regulate the production of certain cytokines, such as IL-3, suggesting that indole derivatives capable of influencing NO synthase could also play a role in immunomodulation. nih.govnih.gov

Antimicrobial Efficacy Evaluation

The indole nucleus is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov Derivatives of 2-phenylindole, which are structurally analogous to this compound, have been synthesized and evaluated for their potential as antibacterial, antifungal, antiviral, and antiparasitic agents. nih.gov

Antibacterial Spectrum and Potency

Numerous studies have demonstrated the antibacterial properties of 2-phenyl-1H-indoles and their derivatives. researchgate.netijpsonline.com Research indicates that these compounds are often more effective against Gram-negative bacteria, such as Pseudomonas sp. and Enterobacter sp., than against Gram-positive bacteria like Bacillus sp. researchgate.netijpsonline.com

The introduction of halogen substituents, such as chlorine, onto the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. mdpi.com Structure-activity relationship (SAR) analyses have shown that halogens can improve the antibacterial potency of indole compounds. nih.govmdpi.com For instance, certain indole-1,2,4-triazole conjugates bearing a 4-chlorophenyl moiety showed good activity against Staphylococcus aureus. mdpi.com The potency of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth.

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Indole-Triazole Hybrid (with phenyl moiety) | Bacillus subtilis | 250-500 | mdpi.com |

| Indole-Triazole Hybrid (with 4-chlorophenyl moiety) | Staphylococcus aureus | 250-1000 | mdpi.com |

| Indole-Thiadiazole Derivative (m-chlorophenyl group) | Methicillin-resistant S. aureus (MRSA) | 6.25 | nih.gov |

| Indole-Triazole Derivative (m-chlorophenyl group) | Methicillin-resistant S. aureus (MRSA) | 3.125 | nih.gov |

Antifungal Mechanisms and Efficacy

Indole derivatives have also shown significant promise as antifungal agents, with activity against a range of human and plant pathogens. researchgate.netnih.gov Hybrid molecules combining the indole scaffold with other heterocyclic systems, such as 1,2,4-triazole, have been a particularly fruitful area of research. mdpi.comnih.gov Azoles are a major class of antifungal drugs, and their combination with an indole moiety can lead to compounds with potent efficacy. nih.gov

Studies on indole-triazole conjugates revealed potent activity against Candida species, which are common opportunistic human pathogens. One derivative bearing a 3,4-dichlorobenzyl moiety was found to have a potent MIC of 2 µg/mL against Candida albicans. mdpi.com Many of these compounds also demonstrated excellent activity against Candida tropicalis and the often-resistant Candida krusei. mdpi.comnih.gov The mechanism of action for many antifungal indoles is still under investigation, but it is believed that substitutions on the indole core can target specific fungal pathways or structures. nih.gov

| Compound Type | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Indole-Triazole Hybrid (with 3,4-dichlorobenzyl moiety) | Candida albicans | 2 | mdpi.com |

| Indole-Triazole Hybrid (general) | Candida tropicalis | 2 | mdpi.com |

| Indole-Thiadiazole Derivative | Candida krusei | 3.125 | nih.gov |

| Indole Schiff Base (Compound 2j) | Fusarium graminearum | <500 (100% inhibition) | nih.gov |

| Indole Schiff Base (Compound 2j) | Fusarium oxysporum | <500 (95.7% inhibition) | nih.gov |

Antiviral Properties and Target Interactions

The indole framework is a key component in a variety of antiviral agents, acting on diverse viral targets. nih.govfrontiersin.org Indole derivatives have been developed as inhibitors of critical viral enzymes and proteins, preventing viral replication. For example, indole carboxylic acid-derived esters have been investigated as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for viral replication. nih.gov Structure-activity studies revealed that the position of substituents on the indole ring is crucial for inhibitory potency and antiviral efficacy. nih.gov

Structurally related isoindoline (B1297411) derivatives have also been evaluated for antiviral activity against a range of human viruses, including HIV and Hepatitis C virus (HCV). researchgate.netresearchgate.net The mechanism of action can involve inhibiting viral entry into host cells, blocking reverse transcriptase activity, or interfering with viral proteases. researchgate.netresearchgate.net The versatility of the indole scaffold allows for fine-tuning of its structure to achieve high affinity and selectivity for specific viral targets. frontiersin.org

Antiparasitic Investigations

Parasitic diseases such as malaria, trypanosomiasis, and leishmaniasis affect millions of people worldwide, and the emergence of drug resistance necessitates the discovery of new therapeutic agents. nih.gov The indole nucleus has been identified as a privileged scaffold for the development of novel antiparasitic drugs. nih.govmdpi.com

Indole-based compounds have demonstrated activity against various parasites. A 2-phenylindole derivative showed antiparasitic activity against Trypanosoma brucei brucei (the causative agent of African trypanosomiasis) with an IC50 value of 220 nM, suggesting this scaffold is valuable for future optimization. nih.gov In the context of malaria, caused by Plasmodium parasites, indole derivatives have been shown to impair the parasite's development. researchgate.netnih.gov Some indole-based compounds exert their antiplasmodial effects by inhibiting hemozoin formation, a critical detoxification process for the parasite, while others may act on novel targets like the PfATP4 ion pump. nih.gov The broad antiparasitic potential makes the indole class of compounds, including analogs of this compound, a promising area for continued drug discovery efforts. nih.gov

Anticonvulsant Activity Screening

The therapeutic potential of indole derivatives as anticonvulsant agents has been a significant area of research. ingentaconnect.comnih.gov The core indole nucleus is a key pharmacophore in several established drugs acting on the central nervous system (CNS). ingentaconnect.comnih.gov Investigations into novel synthetic indole derivatives have been conducted to identify compounds with potent anticonvulsant activity and improved safety profiles. The primary screening of these compounds typically involves in vivo models that assess their ability to prevent or delay seizures induced by either electrical or chemical stimuli.

Two of the most widely utilized preliminary screening models are the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.govnih.gov The MES model is designed to induce tonic-clonic seizures and is considered a reliable predictor of efficacy against generalized tonic-clonic seizures. slideshare.net In contrast, the scPTZ test, which induces clonic seizures, is useful for identifying compounds that may be effective against absence seizures by raising the seizure threshold. nih.gov

Studies on various series of indole derivatives have demonstrated promising anticonvulsant properties. For instance, a series of 5-[2(3)-dialkylamino alkoxy] Indole 2,3-dione derivatives were synthesized and evaluated for their antiepileptic activity. nih.govwalshmedicalmedia.com Among these, compounds 5-[2-dimethyl amino ethoxy] Indole 2,3 dione (B5365651) and its 3-semicarbazone derivative showed significant antiepileptic effects in the MES model, with reduced neurotoxicity compared to the standard drug phenytoin. nih.gov Another study on novel N-1-phenyl-3-substituted phenyl indolo (2, 3) imidazole (B134444) derivatives identified two compounds that exhibited highly significant anticonvulsant activity in the MES test, comparable to the standard diazepam. scialert.net

The anticonvulsant activity of indole derivatives is often influenced by the nature and position of substituents on the indole ring. For example, in a series of benzyl-6-chloro indole carboxylate derivatives, two compounds, IND-5 and IND-10, were identified as the most potent in the MES test. jbarbiomed.com Similarly, research on indole derivatives incorporating oxazolone/imidazolone moieties revealed that specific compounds showed considerable activity in both MES and scPTZ models. pharmacophorejournal.compharmacophorejournal.com These findings underscore the importance of the indole scaffold in the design of new anticonvulsant drugs. nih.govresearchgate.net

Table 1: Anticonvulsant Activity of Selected Indole Derivatives

| Compound Series | Test Model | Active Compounds | Observations | Reference |

|---|---|---|---|---|

| 5-[2(3)-dialkylamino alkoxy] Indole 2,3-diones | MES | 5-[2-dimethyl amino ethoxy] Indole 2,3 dione and its 3-semicarbazone | Good antiepileptic activity and less neurotoxicity compared to phenytoin. | nih.gov |

| N-1-phenyl-3-substituted phenyl indolo (2, 3) imidazoles | MES | Compounds 1b and 1c | Highly significant anticonvulsant activity. | scialert.net |

| Benzyl-6-chloro indole carboxylates | MES | IND-5 and IND-10 | Found to be the most potent derivatives in the series. | jbarbiomed.com |

| Indole derivatives with oxazolone/imidazolone moieties | MES and scPTZ | Compounds 5 and 6 | Good activity in the MES test. | pharmacophorejournal.com |

Antidiabetic and Hypoglycemic Activity Analysis

Indole and its derivatives have emerged as a promising class of compounds in the search for new antidiabetic agents. nih.govresearchgate.net Their diverse biological activities have prompted extensive research into their potential to manage diabetes mellitus, a chronic metabolic disorder. tandfonline.commdpi.com The antihyperglycemic and antioxidant properties of some indole derivatives have been noted, with certain synthetic compounds showing significant inhibitory effects on carbohydrate-metabolizing enzymes. researchgate.net

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. Numerous studies have highlighted the potential of indole derivatives as potent alpha-glucosidase inhibitors.

A series of indole derivatives containing thiazolidine-2,4-dione were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov All twenty-six compounds demonstrated potent inhibition, with IC50 values ranging from 2.35 ± 0.11 to 24.36 ± 0.79 μM, which were significantly lower than that of the standard drug acarbose (B1664774) (IC50 = 575.02 ± 10.11 μM). nih.gov Kinetic studies of the most active compound, IT4, revealed its mechanism of inhibition. nih.gov

Similarly, oleanolic acid-indole derivatives have been investigated as novel α-glucosidase inhibitors. nih.gov The indole oleanolic acid derivatives exhibited superior inhibitory effects compared to their methyl ester counterparts and the parent compound, oleanolic acid. nih.gov Mechanistic studies suggested a mixed-type inhibition, with the inhibitory effect attributed to the formation of a ligand-enzyme complex. nih.gov The structure-activity relationship of indole-based imidazole derivatives has also been explored, indicating that this class of compounds holds promise for the development of new α-glucosidase inhibitors. researchgate.net

Alpha-amylase is another crucial enzyme in carbohydrate metabolism, responsible for the initial breakdown of large polysaccharides like starch into smaller oligosaccharides. researchgate.net Inhibition of α-amylase can also contribute to the management of postprandial blood glucose levels.

A series of twenty indole hydrazone analogs were synthesized and screened for their α-amylase inhibitory activity. All analogs showed varying degrees of inhibition, with IC50 values ranging from 1.66 to 2.65 μM. researchgate.net Several of these compounds exhibited potency comparable to the standard inhibitor, acarbose. researchgate.net

In another study, thiazolidinone-based indole derivatives were evaluated for their inhibitory activity against both α-amylase and α-glucosidase. nih.gov These compounds displayed moderate to good inhibition of both enzymes, with some analogs showing significantly better activity than acarbose. nih.gov Furthermore, a series of indole-based compounds were investigated for their inhibitory effects on both pancreatic α-amylase and intestinal α-glucosidase, with several analogs demonstrating good dual inhibitory potential. nih.gov Kinetic studies of the most active compounds indicated competitive inhibition for α-amylase. nih.gov The development of natural α-amylase inhibitors from plant sources is also an area of active research, offering potentially safer and more cost-effective alternatives. mdpi.com

Table 2: Enzyme Inhibitory Activity of Selected Indole Derivatives

| Compound Series | Target Enzyme | IC50 Range (μM) | Standard | Reference |

|---|---|---|---|---|

| Indole derivatives with thiazolidine-2,4-dione | α-Glucosidase | 2.35 ± 0.11 to 24.36 ± 0.79 | Acarbose (575.02 ± 10.11) | nih.gov |

| Indole hydrazone analogs | α-Amylase | 1.66 to 2.65 | Acarbose (1.05 ± 0.29) | researchgate.net |

| Thiazolidinone-based indole derivatives | α-Amylase | 1.50 ± 0.05 to 29.60 ± 0.40 | Acarbose (10.20 ± 0.10) | nih.gov |

| Thiazolidinone-based indole derivatives | α-Glucosidase | 2.40 ± 0.10 to 31.50 ± 0.50 | Acarbose (11.70 ± 0.10) | nih.gov |

| Indole-based compounds | α-Amylase | 3.80 to 47.50 | Acarbose (12.28) | nih.gov |

| Indole-based compounds | α-Glucosidase | 3.10 to 52.20 | Acarbose (11.29) | nih.gov |

Neuroactive Compound Assessment

The indole scaffold is a fundamental component of many neuroactive compounds, including the neurotransmitter serotonin (B10506) and the neurohormone melatonin. ingentaconnect.com This has made indole and its derivatives a focal point in the development of new drugs for a variety of CNS disorders. nih.govjpsbr.org The neuroprotective properties of certain indole derivatives, such as indole-3-carbinol (B1674136) and its metabolite diindolylmethane, have been attributed to their anti-inflammatory and antioxidant activities, as well as their ability to modulate neurotransmitter systems. nih.gov

Research has shown that some indole derivatives can offer neuroprotection against neurotoxin-induced damage by reducing oxidative stress and neuroinflammation. mdpi.com For example, the indole derivative NC009-1 has been shown to alleviate the production of inflammatory mediators in microglial cells. mdpi.com Furthermore, indole-3-carbinol and its derivatives have been found to exhibit neuroprotective effects through the activation of the Nrf2-antioxidant responsive element pathway, a key cellular defense mechanism against oxidative stress. nih.gov

While specific receptor binding data for this compound is not extensively detailed in the available literature, the broader class of indole derivatives has been studied for its interaction with various CNS receptors. For instance, antagonists of the 5-HT6 receptor, many of which are indole-based, have shown pro-cognitive effects in preclinical and clinical studies. mdpi.com

The therapeutic effects of many neuroactive indole derivatives are mediated through their interaction with specific neurotransmitter receptors and signaling pathways. For example, the neuroprotective effects of indole-3-carbinol and its derivatives are linked to their ability to activate the TrkB signaling pathway, which is crucial for neuronal survival and plasticity. nih.gov Additionally, some indole derivatives have been designed to target cholinesterases, enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132), which is relevant in the context of Alzheimer's disease. mdpi.com The study of how different substituents on the indole ring influence receptor affinity and selectivity is a key aspect of developing targeted therapies for neurological disorders.

Antioxidant Potential Determination

The indole nucleus is recognized for its antioxidant properties, which are largely attributed to the electron-rich nature of the heterocyclic ring and the ability of the nitrogen atom to donate an electron or hydrogen atom. nih.gov This makes indole derivatives capable of scavenging free radicals and protecting against oxidative stress, a contributing factor in many diseases. ingentaconnect.com The antioxidant capacity of indole derivatives can be modulated by the presence of different functional groups on the indole core. nih.gov

Several in vitro assays are commonly used to evaluate the antioxidant potential of indole derivatives. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to assess the ability of a compound to act as a free radical scavenger. ijpbs.comnih.govrsc.org The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is another common method for determining total antioxidant capacity. nih.govtandfonline.comresearchgate.net

Studies on various C-3 substituted indole derivatives have demonstrated their antioxidant capabilities. nih.govtandfonline.com For example, a series of indole hydrazones showed varying degrees of antioxidant activity in DPPH, FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity) assays, with the activity being dependent on the number and position of hydroxyl groups on the arylidene moiety. nih.gov Similarly, ethenyl indoles with electron-donating substituents have been shown to exhibit antioxidant properties comparable to vitamin E. rsc.orgresearchgate.net A study on novel indole hybrid chalcones found that catechol derivatives, in particular, demonstrated strong radical scavenging activity in both DPPH and FRAP assays. nih.gov The antioxidant activity of these compounds is often attributed to mechanisms involving hydrogen atom transfer (HAT) or single electron transfer (SET). nih.govresearchgate.net

Table 3: Antioxidant Activity of Selected Indole Derivatives

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| C-3 substituted indole derivatives | DPPH, Fe2+ chelating, Reducing power | Derivative with pyrrolidinedithiocarbamate moiety was most active. | nih.gov |

| Indole hydrazones | DPPH, FRAP, ORAC | Activity related to number and position of hydroxyl groups. | nih.gov |

| Ethenyl indoles | DPPH | Hydroxy substituted ethenyl indole showed good antioxidant properties comparable to vitamin E. | rsc.org |

| Indole hybrid chalcones | DPPH, FRAP, ABTS | Catechol derivatives showed strong radical scavenging activity. | nih.gov |

| 3-Substituted-2-oxindole derivatives | DPPH | 5-fluoro and 5-methyl analogues showed maximum effect. | nih.gov |

Other Relevant Biological Activities (e.g., Antiplatelet)

While direct studies on the antiplatelet activity of this compound are not extensively documented in the available literature, research into structurally related compounds and derivatives of the indole scaffold provides insight into potential biological activities. The indole nucleus is a versatile pharmacophore that has been incorporated into various compounds demonstrating a wide range of pharmacological properties, including the modulation of platelet aggregation. nih.gov

Investigations into novel indole-hydrazone compounds have shown inhibitory effects against platelet aggregation induced by arachidonic acid (AA). nih.gov Similarly, other studies on heterocyclic compounds have identified mechanisms that contribute to antiplatelet effects. For example, some quinazolinone derivatives inhibit platelet aggregation by suppressing the breakdown of phosphoinositides, a key step in cellular signaling pathways. nih.gov Furthermore, certain derivatives of ethyl acetoacetate (B1235776) phenylhydrazone have been found to be more effective at inhibiting platelet aggregation induced by AA than by adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Structure-activity relationship studies on these related compounds suggest that the presence of specific substituents can significantly influence potency; for instance, electron-releasing groups on the phenyl ring appeared to enhance antiplatelet activity in some series. nih.gov These findings underscore the potential for indole derivatives to be developed as antiplatelet agents, warranting further investigation into the specific activity of this compound.

Preclinical Pharmacological Evaluation in Relevant Biological Models

The anti-inflammatory potential of the indole scaffold has been extensively evaluated through various preclinical in vivo models. A primary and widely used method is the carrageenan-induced paw edema model in rodents, which assesses the acute anti-inflammatory effects of a compound. researchgate.netnih.govacs.orgnih.gov In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by edema, and the efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group.

Studies on a range of synthetic indole derivatives have demonstrated significant anti-inflammatory activity in this model. For instance, certain indole-based chalcones and oxindole (B195798) derivatives have shown a potent ability to inhibit paw swelling in rats and mice. nih.govnih.gov The mechanism of action for many of these indole analogues is believed to involve the inhibition of key inflammatory mediators. Research on related heterocyclic compounds like indazoles has shown that their anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov

The following table summarizes the findings from various in vivo anti-inflammatory studies on structurally related indole derivatives.

Table 1: In Vivo Anti-Inflammatory Activity of Structurally Analogous Indole Derivatives

| Compound Class | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| Indole-based Chalcone | Carrageenan-induced paw edema in rats | Showed significant inhibition of paw swelling, with a maximum inhibition of 78.45%. | nih.gov |

| Indole-Chalcone Hybrids | Carrageenan-induced paw edema in mice | Compounds significantly inhibited edema formation at various time intervals. | acs.org |

| Synthetic Indole Derivatives | Carrageenan-induced paw edema in albino mice | Screened 24 derivatives; two compounds demonstrated the best anti-inflammatory potential compared to the standard drug indomethacin. | researchgate.net |

| Oxindole Derivatives | Carrageenan-induced paw edema in rats | Several compounds revealed up to 100% edema inhibition. | nih.gov |

Beyond anti-inflammatory effects, various indole derivatives have been assessed for other in vivo biological activities, highlighting the therapeutic versatility of this chemical scaffold. Key areas of investigation include analgesic, antipyretic, and central nervous system (CNS) activities.

Analgesic efficacy is commonly evaluated using models such as the hot-plate test, which measures response to thermal stimuli, and the acetic acid-induced writhing test, which assesses visceral pain. researchgate.netacs.org Several studies on synthetic indole derivatives and indole-chalcone hybrids have reported significant analgesic effects in these models. researchgate.netacs.org Concurrently, antipyretic activity has been observed in the Brewer's yeast-induced pyrexia model in mice, where potent indole derivatives were able to reduce abnormally high rectal temperatures. researchgate.net

Furthermore, the indole structure is a component of compounds investigated for CNS applications. While not directly involving this compound, related heterocyclic structures have been evaluated for anxiolytic and anticonflict properties in rats and mice. eurekaselect.comnih.gov Other research has pointed toward the potential antibacterial and antifungal activities of pyrazole (B372694) derivatives that incorporate an indole moiety. researchgate.net These diverse assessments indicate a broad spectrum of potential pharmacological applications for compounds containing the indole core structure.

The table below summarizes findings from various in vivo efficacy assessments of analogous indole derivatives.

Table 2: Other In Vivo Efficacy Assessments of Structurally Analogous Indole Derivatives

| Activity Assessed | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| Analgesic | Hot-plate test in mice | Indole derivatives demonstrated a significant increase in latency period. | researchgate.net |

| Analgesic | Acetic acid-induced writhing test in mice | Indole-chalcone hybrids significantly reduced the number of writhes. | acs.org |

| Antipyretic | Brewer's yeast-induced pyrexia in mice | Two potent indole derivatives showed significant antipyretic effects. | researchgate.net |

| Anxiolytic & Muscle Relaxant | Elevated plus maze & Rota-rod test in mice | N-(2-benzoyl-4-chlorophenyl) acetamide (B32628) derivatives showed potent anxiolytic and skeletal muscle relaxant activity. | eurekaselect.com |

Mechanistic Elucidation and Molecular Target Identification

Investigation of Receptor Binding Profiles

The indole (B1671886) scaffold, particularly the 2-phenylindole (B188600) substructure, is a recognized chemical class of ligands that interact with the Cannabinoid Receptor 1 (CB1). researchgate.net Research has focused on these compounds not as direct (orthosteric) activators, but as allosteric modulators, which bind to a topographically distinct site on the receptor. mdpi.com This modulation can alter the binding and signaling of endogenous or exogenous orthosteric ligands. mdpi.com

Compounds structurally related to 2-(4-chlorophenyl)-1-ethyl-1H-indole, such as GAT211 and ZCZ011, have been identified as positive allosteric modulators (PAMs) of the CB1 receptor. researchgate.netacs.org Some of these molecules exhibit "ago-PAM" activity, meaning they act as both allosteric agonists in the absence of an orthosteric ligand and as PAMs that enhance the signaling of other agonists. researchgate.net Structure-activity relationship (SAR) studies on the 2-phenylindole class have demonstrated that modifications at various positions can significantly impact pharmacological activity. For instance, attaching small lipophilic functional groups to the phenyl ring can enhance CB1R ago-PAM activity. nih.gov Furthermore, substituents on the C3 position of the indole ring have been shown to be critical for the allosteric effects of related indole-2-carboxamides. nih.gov

While direct experimental data for this compound is not extensively detailed in the reviewed literature, its core 2-(4-chlorophenyl)-1H-indole structure is consistent with this class of CB1 allosteric modulators.

| Compound | Structural Class | Key Research Finding | Reference |

|---|---|---|---|

| GAT211 | 2-Phenylindole | Acts as a CB1 receptor ago-PAM (agonist-positive allosteric modulator). researchgate.net | researchgate.net |

| ZCZ011 | 2-Phenylindole | Identified as an allosteric agonist and PAM of the CB1 receptor; its binding site has been investigated through structural studies. acs.org | acs.org |

| ORG27569 | Indole-2-carboxamide | Represents a class of allosteric modulators where the indole ring is preferred for high binding affinity to the allosteric site. nih.gov | nih.gov |

| GAT229 / GAT228 | 2-Phenylindole (Enantiomers of GAT211) | Show different functional outcomes; GAT229 is a pure PAM, while GAT228 is an allosteric agonist, demonstrating enantiospecificity. acs.org | acs.org |

A review of the scientific literature does not provide specific experimental data concerning the binding profile or interaction of this compound with the Peripheral Benzodiazepine Receptor (PBR), also known as the translocator protein (TSPO). Therefore, its activity at this receptor remains uncharacterized.

There is no direct evidence in the reviewed literature to suggest that this compound functions as an inhibitor of the MDM2-p53 protein-protein interaction. However, the indole scaffold is a recognized pharmacophore in the development of novel antagonists targeting this interaction. nih.govnih.gov The MDM2 protein is a key negative regulator of the p53 tumor suppressor, and blocking their interaction is a therapeutic strategy in oncology. nih.gov

Several classes of indole-based compounds, such as spirooxindoles and indolone derivatives, have been designed to mimic key p53 residues (e.g., Trp23) that fit into hydrophobic pockets on the MDM2 surface. mdpi.comfrontiersin.org These compounds aim to restore p53 function by preventing its MDM2-mediated degradation. nih.gov While the specific compound this compound has not been identified as an MDM2-p53 inhibitor, the broader class of indole derivatives continues to be an area of active research for this target. nih.govmdpi.com

Analysis of Enzymatic Inhibition Pathways

The indole nucleus is a well-established scaffold in the design of anti-inflammatory agents that function through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov The most prominent example is Indomethacin, an indole-acetic acid derivative that acts as a non-selective inhibitor of both COX-1 and COX-2. nih.gov These enzymes are responsible for the biosynthesis of prostaglandins (B1171923) from arachidonic acid. The inhibition of the inducible COX-2 isoform is responsible for anti-inflammatory effects, while inhibition of the constitutive COX-1 isoform is associated with gastrointestinal side effects. nih.gov

Research into novel indole derivatives has focused on achieving selectivity for COX-2. researchgate.netjapsonline.com Structure-activity relationship studies have shown that specific substitutions on the indole ring and its appendages can confer significant COX-2 selectivity and potency. For example, the presence of a 4-chlorobenzyl group on the indole nitrogen in certain series has been shown to produce higher anti-inflammatory activity than non-substituted analogues. japsonline.com The 2-phenyl portion of the indole is also critical, with substitutions on this ring influencing inhibitory activity. japsonline.com

Although specific inhibitory constants (e.g., IC₅₀) for this compound are not available in the surveyed literature, its structural features—an indole core, an N-ethyl group, and a 2-(4-chlorophenyl) substituent—are consistent with motifs found in compounds designed as COX inhibitors. nih.govjapsonline.com

| Compound/Derivative Class | Target Enzyme(s) | Key Research Finding | Reference |

|---|---|---|---|

| Indomethacin | COX-1 and COX-2 (Non-selective) | A widely used NSAID, but its non-selective inhibition is linked to gastrointestinal ulcers. nih.gov | nih.gov |

| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indoles | COX-2 Selective | A series designed as Indomethacin analogs showed high selectivity for COX-2 over COX-1. japsonline.com | japsonline.com |

| Schiff bases of indole-3-carboxaldehyde | COX-2 Selective | A synthesized compound (S3) showed selective COX-2 inhibition and gastric sparing activity in studies. nih.gov | nih.gov |

| Various Indole Derivatives | COX-2 | Molecular modeling and docking studies have identified numerous indole scaffolds with the potential to bind and inhibit COX-2. nih.govtandfonline.com | nih.govtandfonline.com |

Lanosterol (B1674476) 14α-demethylase (CYP51) is a cytochrome P450 enzyme essential for the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. It is the molecular target for azole-based antifungal agents. The mechanism of inhibition by these drugs involves the coordination of a nitrogen atom from the azole ring to the heme iron atom in the enzyme's active site, thereby blocking its catalytic activity.

The chemical structure of this compound does not belong to the azole class of compounds. A review of the scientific literature did not yield any evidence to suggest that this compound or structurally similar indoles act as inhibitors of lanosterol 14α-demethylase.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

A thorough search of scientific databases and literature reveals no specific studies investigating the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While the indole scaffold is a common feature in many compounds designed as cholinesterase inhibitors for potential therapeutic applications, such as in Alzheimer's disease, direct experimental data, including IC50 values or kinetic analyses for this specific molecule, are not available in the reviewed literature. researchgate.netmdpi.comnih.gov The inhibition of AChE and BChE is a critical mechanism for increasing acetylcholine (B1216132) levels in the synaptic cleft, a key strategy in managing neurodegenerative disorders. nih.govmdpi.com However, without specific research, any potential activity of this compound in this area remains speculative.

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

There is no specific published research detailing the inhibitory effect of this compound on cytosolic phospholipase A2α (cPLA2α). This enzyme is a key player in the inflammatory cascade, as it catalyzes the release of arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory eicosanoids. nih.govnih.gov Consequently, cPLA2α is considered a significant target for the development of novel anti-inflammatory drugs. nih.govntnu.no Although various indole-containing compounds have been explored for cPLA2α inhibition, data directly pertaining to this compound, such as its potency (IC50) or mechanism of inhibition, have not been reported.

Alpha-Glucosidase and Alpha-Amylase Inhibition

No dedicated studies on the inhibitory action of this compound against α-glucosidase and α-amylase were identified. These enzymes are crucial targets in the management of type 2 diabetes, as their inhibition can delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.govacs.org The indole nucleus is present in various molecules that have been investigated for this purpose. nih.govnih.gov Structure-activity relationship (SAR) studies on related classes of compounds often indicate that the nature and position of substituents on the indole and associated phenyl rings significantly influence inhibitory potential. nih.govacs.org However, specific experimental values and mechanistic details for this compound are absent from the current scientific literature.

Cellular and Molecular Pathway Perturbations

Tubulin Polymerization Disruption

While 2-phenylindole derivatives are a known class of compounds that can inhibit tubulin polymerization by binding to the colchicine (B1669291) site, specific data for this compound is not available. nih.govnih.gov Microtubules, polymers of tubulin, are essential for cell division, motility, and intracellular transport, making them a prime target for anticancer agents. nih.govcytoskeleton.com Research on related 2-phenylindoles has shown that modifications to the phenyl ring and the indole nitrogen can significantly impact anti-tubulin activity. nih.govresearchgate.net For instance, studies on arylthioindoles and other 2-phenylindoles have identified potent inhibitors of tubulin assembly with IC50 values in the low micromolar and even nanomolar range. nih.govresearchgate.net However, without direct experimental validation through a tubulin polymerization assay, the effect of the specific N1-ethyl and C2-para-chlorophenyl substitutions of the target compound on this process is unknown. cytoskeleton.comcytoskeleton.com

DNA Intercalation and Topoisomerase Inhibition

No experimental evidence was found to suggest that this compound functions as a DNA intercalating agent or an inhibitor of topoisomerase I or II. Topoisomerases are vital enzymes that resolve topological problems in DNA during replication and transcription, making them established targets for cancer chemotherapy. wikipedia.orgmdpi.com Inhibitors can act as "poisons," which stabilize the enzyme-DNA cleavage complex, leading to cell death. wikipedia.orgnih.gov Although some complex indole derivatives, such as indenoindolones and glycosylated 2-phenyl-indoles, have been evaluated for topoisomerase inhibition, there is no correlation or data available for this compound. nih.govnih.gov Assays to determine topoisomerase inhibition or DNA intercalation have not been reported for this compound. nih.gov

Modulation of G Protein-Coupled Receptor Signaling

The scientific literature lacks specific studies on the interaction between this compound and G protein-coupled receptors (GPCRs). GPCRs are the largest family of cell surface receptors and mediate cellular responses to a vast array of external signals, making them major drug targets. mdpi.com Indole derivatives, particularly those related to tryptamines and serotonin (B10506), are well-known modulators of various GPCRs, including serotonin (5-HT) and dopamine (B1211576) (D2) receptors. nih.govnih.gov The activity of such compounds is highly dependent on their specific structural features. nih.gov However, no binding affinity data, functional assay results, or pharmacological evaluations concerning the effect of this compound on any GPCR signaling pathway have been published.

Data Tables

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Modifications on Biological Activity

The biological activity of indole (B1671886) derivatives can be significantly altered by modifying the substituents at various positions on the indole core and its associated phenyl ring.

Role of Phenyl Ring Substitutions (e.g., Chlorophenyl Position and Nature)

The substitution pattern on the 2-phenyl ring of indole derivatives is a critical determinant of their biological activity. The presence of a halogen, such as chlorine, on the phenyl ring can significantly influence the compound's potency and selectivity. For instance, in a series of 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums, which share a structural similarity with the N-phenyl moiety of the target compound, halogenated derivatives generally exhibited strong antifungal activity. mdpi.com

The position of the substituent on the phenyl ring is also crucial. Studies on various compounds have shown that ortho- and para-substituted isomers are often more active than their meta-counterparts. mdpi.com This suggests that the para-position of the chloro group in 2-(4-chlorophenyl)-1-ethyl-1H-indole is likely a favorable position for conferring biological activity. The nature of the substituent also plays a vital role; electron-withdrawing groups on the N-phenyl ring have been shown to enhance the biological activity of certain compounds. mdpi.com

In the context of anticancer activity, substitutions on the 2-aryl group can have a dramatic effect on potency. researchgate.net For example, the introduction of a methoxy (B1213986) group at the C-4 position of the 2-aryl ring has been noted to be significant. researchgate.net While this is a different substituent, it highlights the sensitivity of the 2-phenyl ring to substitution in modulating biological effects.

The following table summarizes the general impact of phenyl ring substitutions on the biological activity of related heterocyclic compounds.

| Substitution Position | Nature of Substituent | General Impact on Activity |

| ortho | Halogen, Electron-withdrawing | Generally enhances activity |

| meta | Halogen, Electron-withdrawing | Often less active than ortho and para isomers |

| para | Halogen, Electron-withdrawing | Generally enhances activity |

Significance of N1-Ethyl Group in Indole Core

The N1-substituent of the indole core is pivotal for its biological activity. While the indole N-H can be important for forming hydrogen bonds with biological targets, its substitution with an alkyl group, such as an ethyl group, can modulate the compound's properties in several ways. acs.orgnih.gov N-alkylation of indoles is a common strategy in medicinal chemistry to enhance oral absorption and metabolic stability. nih.gov

The presence of an N-alkyl group can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes. The ethyl group in this compound likely contributes to an optimal lipophilicity profile for its intended biological target. N1-substituted indoles have shown a wide range of biological activities, and the specific nature of the alkyl group can fine-tune these activities. researchgate.net The synthesis of N-alkylated indoles has been a subject of considerable research, underscoring their importance in drug discovery. nih.govresearchgate.net

Influence of Substituents at Other Indole Positions (C2, C3, C5)

The functionalization of the indole core at positions other than N1 also plays a crucial role in determining the biological profile of the molecule.

C2 Position : The C2 position is often a key point for introducing aryl groups, as seen in this compound. This substitution is fundamental to the core structure of many biologically active 2-arylindoles. researchgate.netnih.gov The nature of the group at C2 can significantly impact the compound's interaction with its biological target. researchgate.net

C3 Position : The C3 position of the indole ring is a common site for modification. Many C3-substituted indole derivatives have demonstrated potent biological activities, including anticancer and antioxidant effects. nih.gov The introduction of various functional groups at this position can lead to compounds with enhanced potency and selectivity.

C5 Position : Substitutions at the C5 position of the indole ring can also influence biological activity. For instance, in a series of G-protein-coupled receptor 84 (GPR84) antagonists, the introduction of a fluorine atom at the 5-position of the indole resulted in a decrease in activity. acs.orgnih.gov Conversely, in other series of compounds, substitutions at the C5 position have been shown to be beneficial for activity. mdpi.comresearchgate.net

The following table provides a general overview of the influence of substituents at different indole positions.

| Indole Position | Type of Substituent | General Influence on Biological Activity |

| C2 | Aryl groups | Often crucial for establishing the core pharmacophore |

| C3 | Various functional groups | Can significantly modulate potency and selectivity |

| C5 | Halogens, Alkyl groups | Can either enhance or decrease activity depending on the specific compound and target |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models are valuable tools in drug design for predicting the activity of new compounds and for understanding the structural features that are important for activity. nih.gov

For indole derivatives, 2D-QSAR modeling has been successfully employed to guide the design of new compounds with enhanced antioxidant activity. mdpi.com By analyzing a dataset of compounds with known activities, QSAR models can identify key molecular descriptors that are correlated with the biological endpoint. These descriptors can be related to the electronic, steric, and hydrophobic properties of the molecules. The insights gained from QSAR studies can then be used to prioritize the synthesis of new derivatives with a higher probability of being active. nih.gov

Design Principles for Optimized Indole Derivatives

The design of optimized indole derivatives is guided by the principles of medicinal chemistry, which aim to improve the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.govomicsonline.orgmdpi.comnih.gov The indole scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to multiple biological targets with high affinity. researchgate.netnih.gov

Key design principles for optimizing indole derivatives include:

Target-Oriented Design : The design of new derivatives should be guided by the structure of the biological target. Molecular docking studies can be used to predict the binding mode of the compounds and to identify key interactions that can be optimized. nih.gov

SAR-Guided Modifications : The insights gained from SAR studies, such as the importance of specific substituents and their positions, should be used to guide the design of new analogs.

Optimization of Physicochemical Properties : The physicochemical properties of the compounds, such as solubility, lipophilicity, and metabolic stability, should be optimized to ensure good oral bioavailability and a favorable pharmacokinetic profile.

Introduction of Bioisosteric Replacements : Bioisosteric replacements can be used to modify the structure of the lead compound while maintaining or improving its biological activity. This can be a useful strategy for overcoming issues such as toxicity or poor metabolic stability.

By applying these design principles, it is possible to develop new indole derivatives with improved therapeutic potential for a wide range of diseases. mdpi.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. jocpr.comnih.gov

Molecular docking simulations are instrumental in predicting the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between a ligand and its target. A lower binding energy generally indicates a more stable and potent interaction. ijper.orgmdpi.com The simulation also predicts the binding mode, which is the specific three-dimensional pose the ligand adopts within the target's binding site.

While specific binding affinity data for 2-(4-chlorophenyl)-1-ethyl-1H-indole is not available in the reviewed literature, studies on analogous compounds highlight the utility of this method. For instance, docking studies on various indole (B1671886) derivatives have been conducted to predict their binding affinities against different protein targets. thesciencein.org Research on (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) derivatives, which share the chlorophenyl group, used docking to evaluate their potential as anticonvulsant agents by predicting their interaction with the human mitochondrial branched-chain aminotransferase. ijper.org One of the most potent compounds in that study, compound 4f, exhibited a high docking score of -6.898 kcal/mol. ijper.org

Table 1: Example of Predicted Binding Affinities for Structurally Related Compounds This table presents data from analogous compounds to illustrate the type of information generated from molecular docking studies.

| Compound Class | Target Protein | Example Compound | Predicted Binding Affinity (kcal/mol) |

| Pyrazoline Derivative | Human BCATm (PDB: 2A1H) | Compound 4f ijper.org | -6.898 |

| Pyrazoline Derivative | Human BCATm (PDB: 2A1H) | Gabapentin (Standard) ijper.org | -6.013 |

| Indole Derivative | Antimicrobial Peptide Btd-2 | Indoloquinolizidine deriv. thesciencein.org | Not specified |

| Piperazine Derivative | Dopamine (B1211576) D4 Receptor | N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide nih.gov | High Affinity (IC50 = 0.057 nM) |

A crucial output of molecular docking is the identification of key amino acid residues within the protein's binding pocket that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, are fundamental to the stability of the ligand-protein complex. mdpi.com Understanding these specific interactions provides a rational basis for optimizing the ligand's structure to improve its affinity and selectivity. researchgate.net

For example, in docking studies of various inhibitors with their target proteins, researchers can map out precisely which residues are involved in binding. nih.gov Studies on the SARS-CoV-2 receptor-binding domain (RBD) have identified key residues like Q493, N501, and F486 as critical for binding to the ACE2 receptor. nih.gov Similarly, for any given target, docking simulations of this compound would aim to identify which amino acid residues form significant contacts with its indole nucleus, the ethyl group at the N1 position, and the 4-chlorophenyl group at the C2 position. The chlorine atom, for instance, could participate in halogen bonding or hydrophobic interactions.

Table 2: Examples of Key Interacting Residues Identified in Docking Studies for Various Ligand-Target Complexes This table provides illustrative examples of how interacting residues are reported in computational studies.

| Target Protein | Ligand/Molecule | Key Interacting Residues | Type of Interaction |

| SARS-CoV-2 RBD | ACE2 Receptor | Q493, Y505, Q498, N501, K417, F486 nih.gov | Hydrogen Bonding, Hydrophobic |

| BminOBP3 | Undecanol | V120, F121, P122 mdpi.com | Hydrogen Bonding |

| BminOBP3 | Undecanol | I8, V51, M55, L75, F119 mdpi.com | Hydrophobic |

| Acetylcholine (B1216132) Binding Protein | MPIPA (Indole Derivative) | Not specified jocpr.com | Protein-Ligand Interaction |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.net DFT is widely used to calculate various molecular properties, including optimized geometry, electronic energies, and reactivity descriptors, providing a balance between accuracy and computational cost. researchgate.netacs.org

DFT calculations are frequently employed to analyze the electronic properties of a molecule, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These two orbitals are known as the frontier molecular orbitals (FMOs). youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). acadpubl.eumalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. acadpubl.eu A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net

For a structurally related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations (B3LYP/6-31G(d,p)) determined the HOMO energy to be -5.2822 eV and the LUMO energy to be -1.2715 eV. acadpubl.eumalayajournal.org This resulted in a HOMO-LUMO energy gap of 4.0106 eV, indicating good chemical stability for that molecule. acadpubl.eumalayajournal.org DFT studies on this compound would similarly reveal the spatial distribution of its frontier orbitals and its electronic stability.

Table 3: Example of Frontier Molecular Orbital Energies from a DFT Study on a Related Compound Data from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) level. acadpubl.eumalayajournal.org

| Parameter | Energy (eV) |

| EHOMO | -5.2822 |

| ELUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. mdpi.commdpi.com These descriptors provide a quantitative measure of properties like hardness, softness, and electrophilicity. acs.orgresearchgate.net

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = μ² / (2η).

These parameters are crucial for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. researchgate.net A high electrophilicity index, for example, suggests a molecule is a good electron acceptor. researchgate.net

Table 4: Representative Global Reactivity Descriptors Calculated from FMO Energies This table presents theoretical descriptors calculated using the example FMO energies from Table 3 to illustrate the methodology.

| Descriptor | Formula | Calculated Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0053 |

| Chemical Softness (S) | 1 / η | 0.4987 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.2769 |

| Chemical Potential (μ) | -χ | -3.2769 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.6720 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org MEP maps are invaluable for predicting and understanding how molecules interact with each other, particularly in non-covalent interactions like hydrogen bonding. malayajournal.orgchemrxiv.org

The map uses a color scale to indicate different regions of electrostatic potential. researchgate.net

Red: Regions of most negative potential, which are electron-rich and susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms (like oxygen or nitrogen).

Blue: Regions of most positive potential, which are electron-poor and susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of intermediate or near-zero potential, often corresponding to nonpolar parts of the molecule.

For this compound, an MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the indole ring and the chlorine atom of the phenyl ring, indicating these are potential sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms. Such maps help identify reactive sites for intermolecular interactions. acadpubl.euresearchgate.net

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique provides detailed insights into the conformational flexibility and stability of a molecule by simulating its behavior in a specific environment, such as in a solvent or interacting with a biological target. nih.govmdpi.com

For this compound, MD simulations can elucidate the preferred three-dimensional arrangements (conformations) of the molecule. The simulation tracks the trajectory of the molecule by solving Newton's equations of motion, revealing how the rotatable bonds—specifically the bonds connecting the ethyl group to the indole nitrogen and the chlorophenyl group to the indole ring—behave over a period of nanoseconds or longer.

The primary goals of performing MD simulations on this compound are:

Identifying Stable Conformers: To determine the lowest energy and most populated conformations of the molecule in a solution.

Assessing Stability: To evaluate the stability of a particular conformation over time by analyzing metrics such as the Root Mean Square Deviation (RMSD) from an initial structure and the potential energy of the system. A stable conformation will exhibit minimal fluctuations in these values throughout the simulation.

The results from MD simulations are critical for understanding how this compound might interact with a biological target, as its conformational state at the binding site is a key determinant of its activity.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Simulation Parameter | Description | Hypothetical Value |

|---|---|---|

| Simulation Time | Total duration of the molecular dynamics simulation. | 100 nanoseconds (ns) |

| Average RMSD | Average Root Mean Square Deviation from the initial energy-minimized structure, indicating structural stability. | 1.5 Å |

| Average Potential Energy | The average potential energy of the molecule during the simulation, reflecting its stability. | -4500 kcal/mol |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent, which can influence solubility and binding. | 350 Ų |

In Silico Pharmacokinetic Predictions and Ligand Efficiency Analysis

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). neliti.com In silico tools provide rapid and cost-effective methods to predict these properties based solely on the molecule's two-dimensional structure. japsonline.com

For this compound, computational models can predict several key pharmacokinetic parameters. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that could prevent the compound from becoming a viable drug candidate. mdpi.com

Commonly predicted ADMET properties include:

Human Intestinal Absorption (HIA): Predicts the extent to which the compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: Indicates whether the compound is likely to cross the protective barrier of the brain.

Cytochrome P450 (CYP) Inhibition: Predicts if the compound is likely to inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4), which could lead to drug-drug interactions. mdpi.com

Plasma Protein Binding (PPB): Estimates the degree to which the compound will bind to proteins in the blood, which affects its distribution and availability to reach its target.

Table 2: Predicted In Silico ADMET Properties for this compound

| ADMET Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Compound is likely well-absorbed orally. |

| Blood-Brain Barrier (BBB) Penetration | Yes | Compound is predicted to cross the BBB. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug interactions involving the CYP2D6 enzyme. japsonline.com |

| Hepatotoxicity | Low Probability | Compound is unlikely to cause liver damage. japsonline.com |

| Plasma Protein Binding | High (>90%) | Compound is likely to be highly bound to plasma proteins. japsonline.com |

Ligand Efficiency Analysis

Ligand efficiency (LE) is a metric used to evaluate the quality of a compound by relating its binding potency to its size. univie.ac.at It helps in identifying small, efficient molecules that can be developed into more potent and drug-like candidates without becoming excessively large or lipophilic. LE is calculated as the binding energy per heavy atom (non-hydrogen atom).

The formula for Ligand Efficiency is: LE = -ΔG / N

Where:

ΔG is the Gibbs free energy of binding, which can be calculated from the binding affinity (e.g., IC₅₀ or Kᵢ) using the equation ΔG = RTln(Kᵢ).

N is the number of heavy atoms in the ligand.

A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms. This metric is particularly valuable for comparing compounds from different chemical series and for guiding the optimization of lead compounds. optibrium.com

Table 3: Hypothetical Ligand Efficiency Calculation for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClN |

| Number of Heavy Atoms (N) | 18 |

| Hypothetical Binding Affinity (Kᵢ) | 100 nM |

| Gibbs Free Energy (ΔG) | -9.55 kcal/mol |

| Calculated Ligand Efficiency (LE) | 0.53 kcal/mol per heavy atom |

Future Directions and Translational Research Perspectives

Development of Novel Indole (B1671886) Analogues with Enhanced Potency and Selectivity

The development of novel analogues of the indole scaffold is a primary focus of ongoing research, aiming to enhance biological activity and target selectivity. researchgate.net Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural modifications influence a compound's pharmacological profile. nih.gov For instance, the substitution pattern on the indole ring and its appendages can dramatically alter potency and selectivity.

Key strategies for developing advanced indole analogues include:

Modification of Substituents: The nature and position of substituents on the indole core are critical. For example, altering the ethyl group at the N-1 position or the 4-chlorophenyl group at the C-2 position of the parent molecule could lead to significant changes in activity. nih.gov SAR studies have shown that methyl substitution at the N-1 position of some indole derivatives can enhance anticancer activities significantly. nih.gov Similarly, the electronic properties of substituents on the phenyl ring can modulate binding affinity and efficacy.

Bioisosteric Replacement: The concept of bioisosterism is often employed to improve pharmacokinetic and pharmacodynamic properties. researchgate.net Replacing certain functional groups with others that have similar physical or chemical properties can lead to analogues with improved potency, selectivity, or metabolic stability.

Scaffold Hopping and Hybridization: Creating hybrid molecules that combine the indole scaffold with other pharmacologically active moieties is a promising approach. nih.gov For instance, linking the indole core to other heterocyclic systems like pyrazole (B372694) or isatin (B1672199) can result in compounds with novel mechanisms of action or enhanced activity against specific targets. researchgate.net

Research has demonstrated that even minor changes, such as the linkage position between indole rings in bis-indole compounds, can significantly impact binding affinity and biological activity in assays for HIV-1 fusion inhibition. nih.gov These findings underscore the importance of systematic exploration of the chemical space around the indole nucleus to identify next-generation therapeutic agents.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being supplemented by the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets. nih.gov This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. The indole scaffold is well-suited for the development of multi-target-directed ligands (MTDLs) due to its structural versatility and ability to interact with a wide array of biological targets. nih.govnih.gov

Future research in this area will likely focus on:

Rational Design of MTDLs: By integrating pharmacophoric features from ligands of different targets into a single indole-based molecule, researchers can create compounds with a desired multi-target profile. This strategy aims to achieve synergistic therapeutic effects or to overcome drug resistance mechanisms.

Systems Biology Approaches: Understanding the complex network of interactions within a cell or organism is key to identifying the most effective target combinations for MTDLs. Systems biology can help elucidate these networks and guide the rational design of polypharmacological agents.

Targeting Disease-Related Pathways: Instead of focusing on single proteins, future indole-based drugs may be designed to modulate entire signaling pathways implicated in a disease. For example, indole derivatives have shown potential to target pathways involved in cell proliferation and inflammation, such as the NF-κB and COX-2 pathways. nih.gov

The ability of indole derivatives to bind to various receptors and enzymes makes them attractive candidates for the development of MTDLs aimed at treating complex diseases more effectively. researchgate.netnih.gov

Innovative Synthetic Strategies for Scalable Production

The translation of a promising compound from the laboratory to the clinic requires efficient, cost-effective, and scalable synthetic methods. openmedicinalchemistryjournal.com Traditional methods for indole synthesis are often being replaced by more innovative and sustainable "green" chemistry approaches. openmedicinalchemistryjournal.com

Key areas of innovation in the synthesis of indole derivatives include: